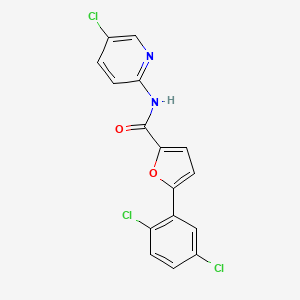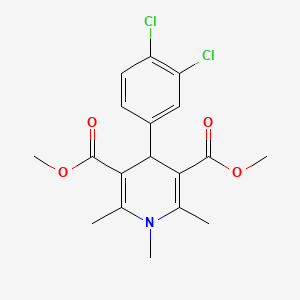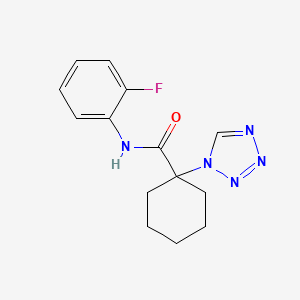
N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide, commonly known as "PD173074," is a small molecule inhibitor that has been widely used in scientific research to study the role of fibroblast growth factor receptor (FGFR) signaling in various biological processes.
Mécanisme D'action
PD173074 acts as a competitive inhibitor of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, thereby inhibiting the activation of the N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling pathway. This ultimately leads to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
PD173074 has been shown to have a wide range of biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by blocking the formation of new blood vessels. PD173074 has been shown to affect bone growth and development by inhibiting osteoblast differentiation and promoting osteoclast differentiation. It has also been shown to promote neural differentiation and axon growth.
Avantages Et Limitations Des Expériences En Laboratoire
PD173074 has several advantages for lab experiments. It is a highly specific inhibitor of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide tyrosine kinase activity and does not affect other receptor tyrosine kinases. It has also been shown to be effective at low concentrations, making it a cost-effective option for research labs. However, PD173074 has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.
Orientations Futures
There are several future directions for PD173074 research. One area of interest is the development of PD173074 analogs with improved chemical properties such as increased solubility and longer half-life. Another area of interest is the study of the effects of PD173074 on other biological processes such as inflammation and immune response. PD173074 has also shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its potential clinical applications.
Méthodes De Synthèse
PD173074 can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 2,5-dichlorobenzaldehyde to form an intermediate compound, which is then reacted with furfurylamine to produce the final product. The synthesis method has been described in detail in various research papers and can be modified to produce PD173074 analogs with different chemical properties.
Applications De Recherche Scientifique
PD173074 has been extensively used in scientific research to study the role of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling in various biological processes such as angiogenesis, cell proliferation, and differentiation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. PD173074 has also been used to study the effects of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling on bone growth and development, wound healing, and neural development.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-9-1-3-12(19)11(7-9)13-4-5-14(23-13)16(22)21-15-6-2-10(18)8-20-15/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBJUAFKSMUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6046993.png)

![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![tetrahydro-2-furanylmethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047016.png)

![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)

![2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6047064.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B6047072.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B6047080.png)
![(1S*,4S*)-2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6047087.png)